Bis(4-bromophenyl) sulphide
Description
Contextualization within Halogenated Thioether Chemistry
Halogenated thioethers, a class of organic compounds characterized by the presence of one or more halogen atoms and a carbon-sulfur-carbon bond, are of considerable interest in synthetic organic chemistry. The introduction of halogen atoms, such as bromine in the case of Bis(4-bromophenyl) sulphide, significantly influences the electronic properties and reactivity of the thioether moiety. These compounds serve as versatile intermediates, with the carbon-halogen and carbon-sulfur bonds offering multiple sites for chemical modification.
The C–S bond metathesis of diaryl thioethers represents a significant advancement in this field, enabling the synthesis of novel thioethers from existing ones. rsc.orgchemrxiv.org This approach is applicable to halogenated thioethers, highlighting their role in the late-stage diversification of complex molecules. rsc.orgchemrxiv.org The development of efficient, transition-metal-free methods for the synthesis of heteroaryl thioethers further underscores the evolving landscape of thioether chemistry. acs.org The synthesis of thioethers can also be achieved through the halogen-metal exchange of haloheteroarenes followed by quenching with thiosulfonates. researchgate.net
Significance in Contemporary Organic and Materials Science Research
The importance of this compound extends into materials science, particularly in the synthesis of high-performance polymers. It is a key precursor for the production of poly(p-phenylene sulfide) (PPS), a thermoplastic known for its exceptional thermal stability and chemical resistance. vulcanchem.com Research has focused on optimizing reaction conditions to improve the yield and efficiency of PPS synthesis from this starting material. vulcanchem.com
Furthermore, this compound is utilized in the manufacture of aromatic polysulfones, which are critical materials in the aerospace, automotive, and electronics industries due to their high thermal stability and mechanical strength. google.com The bromine atoms on the phenyl rings also impart flame-retardant properties, making it a valuable component in the development of fire-resistant materials.
In the realm of organic synthesis, the functional groups of this compound, specifically the bromine atoms and the sulphide linkage, allow for a variety of chemical transformations. vulcanchem.com The sulphide can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which are themselves important intermediates. google.com For instance, Bis(4-bromophenyl) sulfone, derived from the sulphide, is a crucial intermediate for aromatic polysulfones and in the synthesis of other specialty chemicals. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈Br₂S cymitquimica.com |
| Molecular Weight | 344.06 g/mol cymitquimica.com |
| Appearance | White to Almost white powder to crystal cymitquimica.com |
| Melting Point | 110-111 °C rsc.org |
| Purity | >98.0% (GC) cymitquimica.com |
| InChI | InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H cymitquimica.com |
| InChIKey | CLPVCAXOQZIJGW-UHFFFAOYSA-N cymitquimica.com |
| SMILES | Brc1ccc(Sc2ccc(Br)cc2)cc1 cymitquimica.com |
| CAS Number | 3393-78-0 chemicalbook.com |
Table 2: Crystal Structure Data for a Related Compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic researchgate.net |
| Space group | P2₁/n researchgate.net |
| a (Å) | 13.822(3) researchgate.net |
| b (Å) | 5.927(2) researchgate.net |
| c (Å) | 16.642(3) researchgate.net |
| β (°) | 103.963(3) researchgate.net |
Compound Names Mentioned:
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bis(4-bromophenyl) sulfone |
| Bis(4-bromophenyl) sulfoxide |
| Poly(p-phenylene sulfide) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPVCAXOQZIJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871019 | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-78-0 | |
| Record name | 1,1′-Thiobis[4-bromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide, bis(p-bromophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways of Bis 4 Bromophenyl Sulphide
Established Synthetic Routes
The primary methods for synthesizing bis(4-bromophenyl) sulphide are well-documented in chemical literature. These routes offer varying degrees of efficiency and are selected based on the availability of starting materials and desired purity of the final product.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for the formation of diaryl sulphides. In this approach, a nucleophilic sulphur-containing reagent attacks an electron-deficient aromatic ring, displacing a leaving group. The reactivity of the aromatic substrate is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
One common strategy involves the reaction of an aryl halide with a thiolate. For instance, the reaction between 4-bromothiophenol (B107966) and an appropriate 4-bromo-substituted aromatic compound in the presence of a base can yield this compound. The base is crucial for the deprotonation of the thiophenol to generate the more nucleophilic thiophenolate anion.
Another variation of the SNA_r approach is the reaction of an aryl diazonium salt with a sulphide source. While specific examples for this compound are not prevalent, this method is a known route for diaryl sulphide synthesis.
A notable example of SNA_r in a broader context is the synthesis of diketopyrrolopyrrole (DPP) derivatives, where thiols react with fluorinated aromatic rings at room temperature, demonstrating the high selectivity of this method. beilstein-journals.org
| Reactants | Reagents/Conditions | Product | Notes |
| 4-Bromothiophenol, 1,4-Dibromobenzene | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound | A common and direct approach. |
| 4-Bromobenzenediazonium salt, Sodium sulphide | - | This compound | A less common but viable route. |
Transition-Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type coupling)
Transition-metal-catalyzed reactions, particularly Ullmann-type couplings, provide a powerful and versatile method for the synthesis of diaryl sulphides. organic-chemistry.org The classic Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a thiol or its corresponding salt. organic-chemistry.org This method is often preferred due to its applicability to a wide range of substrates.
In a typical synthesis of this compound via an Ullmann-type reaction, 4-bromothiophenol is coupled with 4-bromoiodobenzene in the presence of a copper catalyst. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. Modern variations of the Ullmann reaction may employ palladium or other transition metals as catalysts, often with specialized ligands to improve catalytic activity and selectivity. wiley.comrsc.org
For example, a highly efficient copper-catalyzed method for the selective synthesis of diaryl chalcogenides has been reported, which could be applied to the synthesis of this compound. rsc.org Surface-assisted Ullmann coupling has also emerged as a technique for creating covalent networks on solid surfaces, demonstrating the versatility of this reaction. acs.org
| Reactants | Catalyst/Reagents | Product | Key Features |
| 4-Bromothiophenol, 4-Bromoiodobenzene | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | This compound | Classic Ullmann conditions. organic-chemistry.org |
| 1,4-Dibromobenzene, Sodium sulphide | Palladium catalyst, Ligand | This compound | Modern cross-coupling approach. |
Formation via Oxidation-Reduction Sequences (e.g., from Diphenyl Sulfoxide)
This compound can also be prepared through an oxidation-reduction sequence starting from a more oxidized sulphur-containing compound, such as a sulfoxide (B87167). This approach is particularly useful when the corresponding sulfoxide is readily available or easily synthesized.
A known method involves the bromination of diphenyl sulfoxide in the presence of glacial acetic acid and water, which forms this compound. google.com This intermediate can then be oxidized to bis(4-bromophenyl) sulfone if desired. google.com
Alternatively, bis(4-bromophenyl) sulfoxide can be reduced to the corresponding sulphide. thieme-connect.com Various reducing agents can be employed for this transformation, and the reaction conditions are generally mild. For example, a B(C₆F₅)₃-catalyzed reduction of sulfoxides to sulphides using hydrosilanes has been demonstrated to be effective for similar compounds. thieme-connect.com
| Starting Material | Reagents/Conditions | Product | Notes |
| Diphenyl sulfoxide | Bromine, Glacial acetic acid, Water | This compound | Forms the sulphide via bromination. google.com |
| Bis(4-bromophenyl) sulfoxide | Reducing agent (e.g., Hydrosilane with B(C₆F₅)₃ catalyst) | This compound | A direct reduction method. thieme-connect.com |
Mechanistic Investigations of Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. Investigations into the synthesis of this compound and related diaryl sulphides have shed light on the intermediates and transition states involved.
Elucidation of Reaction Intermediates and Transition States
In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex, a negatively charged intermediate, is a key step. masterorganicchemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring, which facilitates the reaction. masterorganicchemistry.com Kinetic studies often point to the formation of this complex as the rate-determining step. masterorganicchemistry.com
For Ullmann-type reactions, the mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org The copper(I) species undergoes oxidative addition with the aryl halide, followed by reaction with the thiolate and subsequent reductive elimination to form the diaryl sulphide and regenerate the copper(I) catalyst. organic-chemistry.org Some mechanistic proposals for similar reactions even suggest the involvement of Cu(III) intermediates. organic-chemistry.org
In the photochemical co-oxidation of sulphides, the formation of radical cations has been identified as a key intermediate step. conicet.gov.ar
Kinetic Studies and Reaction Pathway Determination
Kinetic studies are instrumental in determining the reaction pathways and the factors that influence reaction rates. For nucleophilic aromatic substitution, the rate is typically dependent on the concentrations of both the nucleophile and the aromatic substrate. The nature of the leaving group also plays a role, although its effect can be complex and is not always the rate-limiting factor. masterorganicchemistry.com
In a study on the reaction of aqueous bromine with dimethyl sulphide (DMS), the second-order rate constant for the reaction with hypobromous acid (HOBr) was determined to be 1.6 x 10⁹ M⁻¹s⁻¹, highlighting the rapid nature of such reactions. ethz.ch While not directly involving this compound, this provides insight into the reactivity of sulphur compounds with halogenating agents.
The kinetics of Ullmann-type reactions are influenced by the catalyst, ligands, and reaction temperature. The use of appropriate ligands can accelerate the reaction by stabilizing the copper intermediates and facilitating the reductive elimination step.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound has been an area of focus for the application of green chemistry principles, aiming to develop more environmentally benign and efficient processes. These efforts are primarily centered on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key advancements include the development of solvent-free and catalyst-free reaction conditions and the design of sustainable and recyclable catalysts.
Solvent-Free and Catalyst-Free Methodologies
In line with the principles of green chemistry, significant strides have been made in developing synthetic routes to this compound that eliminate the need for both solvents and catalysts. These methodologies not only simplify the reaction setup and purification processes but also reduce the environmental impact associated with solvent waste and catalyst toxicity.
One notable catalyst-free approach involves the reaction of an aryl diazonium salt with thioacetamide, which serves as an inexpensive and efficient sulfur surrogate. alfa-chemical.comrsc.org This method provides a straightforward pathway to diaryl sulphides without the need for a metal catalyst. Another significant advancement is the synthesis of diaryl sulfides from arenes and thionyl chloride under solvent-free conditions. rsc.org This particular method highlights a move towards eliminating volatile organic compounds (VOCs) from the synthetic process, thereby reducing air pollution and health hazards.
The reaction between diphenyl sulfoxide and bromine in the presence of glacial acetic acid and water is another known method for producing this compound. google.com While this method may not be entirely solvent-free, it demonstrates a pathway that avoids the use of more hazardous organic solvents. The principles of catalyst-free synthesis are part of a broader trend in organic chemistry to develop reactions that can proceed at room temperature in benign solvents like water, or without any solvent at all, for various C-S bond formations. rsc.org
Table 1: Overview of Solvent-Free and Catalyst-Free Synthesis Methods
| Reactants | Conditions | Key Features | Reference |
|---|---|---|---|
| Aryl diazonium salt, Thioacetamide | Catalyst-free | Uses an inexpensive sulfur surrogate. | alfa-chemical.comrsc.org |
| Arenes, Thionyl chloride | Solvent-free | Eliminates the use of volatile organic solvents. | rsc.org |
| Diphenyl sulfoxide, Bromine | Glacial acetic acid, Water | Avoids more hazardous organic solvents. | google.com |
Sustainable Reagent and Catalyst Development
The development of sustainable reagents and catalysts is a cornerstone of green chemistry, focusing on materials that are renewable, non-toxic, and can be easily recovered and reused. In the synthesis of this compound, research has explored the use of magnetically separable nanocatalysts and benign reaction media.
A prime example of a sustainable catalyst is nano-CuFe2O4. rsc.org This magnetically separable and reusable catalyst facilitates the cross-coupling process for synthesizing diaryl sulphides under ligand-free conditions. The magnetic nature of the catalyst allows for its simple removal from the reaction mixture using an external magnet, enabling it to be recycled for subsequent reactions without significant loss of activity. This not only reduces the cost of the process but also minimizes the contamination of the final product with metal residues.
Another innovative approach involves the use of a Fe3O4@SiO2-(Imine-Thiazole)-Cu(OAc)2 nanocomposite as a catalyst. chemicalbook.com This domino synthesis is carried out in Polyethylene glycol (PEG), a biodegradable and non-toxic solvent, which serves as a greener alternative to conventional organic solvents. The reaction of an aryl halide with an aromatic thiol proceeds with high efficiency, and the catalyst can be separated magnetically at the end of the reaction. chemicalbook.com The use of such supported catalysts in benign solvents represents a significant step towards creating more sustainable chemical processes.
Table 2: Examples of Sustainable Catalysts for this compound Synthesis
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| nano-CuFe2O4 | Ligand-free cross-coupling | Magnetically separable, reusable, reduces metal contamination. | rsc.org |
| Fe3O4@SiO2-(Imine-Thiazole)-Cu(OAc)2 | Domino synthesis in PEG at 120 °C | High yield (97%), catalyst is magnetically separable, uses a green solvent. | chemicalbook.com |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thioacetamide |
| Thionyl chloride |
| Diphenyl sulfoxide |
| Bromine |
| Glacial acetic acid |
| nano-CuFe2O4 |
| Fe3O4@SiO2-(Imine-Thiazole)-Cu(OAc)2 |
| Polyethylene glycol (PEG) |
| Aryl halide |
| Aromatic thiol |
| 1-Bromo-4-iodobenzene |
Reactivity and Derivatization Strategies
Oxidation Chemistry of the Sulphide Linkage
The sulfur atom in bis(4-bromophenyl) sulphide can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are fundamental in modifying the electronic properties and applications of the parent compound.
The oxidation of this compound to its sulfoxide, bis(4-bromophenyl) sulfoxide, represents the first stage of oxidation. This conversion can be achieved using a variety of oxidizing agents. For instance, ceric ammonium (B1175870) nitrate (B79036) has been utilized for this purpose. google.com The resulting sulfoxide is a stable compound that can be isolated or further oxidized. google.com The formation of the sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of enantiomerically enriched products. orgsyn.org
Table 1: Selected Methods for the Synthesis of Bis(4-bromophenyl) sulfoxide
| Oxidizing Agent | Solvent | Additional Conditions | Reference |
|---|---|---|---|
| Ceric Ammonium Nitrate | Acetonitrile/Water | - | google.com |
| Hydrogen Peroxide | Methanol | Nano-Pd catalyst, 60 °C | rsc.org |
Further oxidation of either this compound or its sulfoxide yields bis(4-bromophenyl) sulfone. This sulfone is a key intermediate in the production of high-performance polymers and other specialty materials. chemimpex.com A common method for this transformation involves the use of hydrogen peroxide in glacial acetic acid. Other strong oxidizing agents like potassium bromate (B103136) and peroxomonosulfate can also be employed, particularly for the oxidation of the intermediate sulfoxide. google.com A one-pot synthesis from diphenyl sulfoxide has also been developed, where bromination is followed by in-situ oxidation. google.com More recently, a method using sodium chlorite (B76162) and hydrochloric acid has been reported, offering high yields. mdpi.com
Table 2: Conditions for the Synthesis of Bis(4-bromophenyl) sulfone
| Starting Material | Oxidizing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| This compound | Hydrogen Peroxide (30%) | Glacial Acetic Acid | 83% | |
| This compound | Sodium Chlorite/HCl | Ethyl Acetate (B1210297) | 82% | mdpi.com |
| Bis(4-bromophenyl) sulfoxide | Potassium Bromate | - | - | google.com |
| Bis(4-bromophenyl) sulfoxide | Peroxomonosulfate | - | - | google.com |
| Diphenyl sulfoxide | Bromine, then Hydrogen Peroxide | Glacial Acetic Acid/Water | - | google.com |
Carbon-Sulfur Bond Transformations
The carbon-sulfur bonds in this compound exhibit notable reactivity, enabling both their cleavage and the modification of the attached aromatic rings through cross-coupling reactions.
Cleavage of the carbon-sulfur bond in diaryl sulfides can be a synthetically useful transformation, although it often requires specific reagents and conditions. Transition metals, such as palladium, can mediate C–S bond cleavage. nih.govdicp.ac.cn These reactions are of significant interest as they provide alternative routes to form new carbon-carbon or carbon-heteroatom bonds. dicp.ac.cn While specific examples detailing the cleavage of this compound are not extensively documented in the provided results, the general principles of C-S bond activation in diaryl sulfides are well-established. dicp.ac.cn
The bromine atoms on the phenyl rings of this compound are key functional handles for a variety of cross-coupling reactions. These reactions allow for the construction of more complex molecular architectures. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. uwindsor.caresearchgate.net This strategy has been used to synthesize a range of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles from 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole precursors. researchgate.net Similarly, the bromine atoms can be replaced with other functional groups through reactions like the Buchwald-Hartwig amination or phosphonylation. beilstein-journals.org The homocoupling of sodium arenesulfinates in the presence of a palladium catalyst can also lead to the formation of symmetric diaryl sulfides, including bis(4-bromophenyl) sulfide (B99878). semanticscholar.orgnih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings
The phenyl rings in this compound are susceptible to electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic compounds. libretexts.org The sulfide group is an ortho-, para-directing group, while the bromine atoms are deactivating but also ortho-, para-directing. The outcome of such substitutions will depend on the interplay of these directing effects and the reaction conditions. Common electrophilic substitution reactions include nitration and sulfonation. masterorganicchemistry.com
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.orglibretexts.org Subsequent deprotonation restores the aromaticity of the ring. libretexts.orglibretexts.org While specific studies on the electrophilic substitution of this compound were not found in the search results, the principles of these reactions on substituted benzenes are well-understood. libretexts.orgmasterorganicchemistry.comlibretexts.org Nucleophilic aromatic substitution on aryl halides is generally more challenging and typically requires strong electron-withdrawing groups on the ring or the use of a catalyst. However, transformations like the aromatic Pummerer reaction on the corresponding sulfoxide can lead to nucleophilic functionalization of the aromatic ring. acs.org
Advanced Derivatization for Functional Material Design
The strategic derivatization of this compound serves as a cornerstone for the development of novel functional materials. By introducing various heterocyclic moieties, the core structure can be tailored to exhibit specific chemical and physical properties. This section explores the synthesis of thiazole (B1198619), pyrimidine (B1678525), benzimidazole (B57391), and imidazolidinedione-based analogues, highlighting the chemical transformations that enable the design of materials with potential applications in diverse scientific fields.
Synthesis of Thiazole- and Pyrimidine-based Analogues
The introduction of thiazole and pyrimidine rings to the this compound framework has been explored to create compounds with unique characteristics. Thiazole derivatives, in particular, are of interest due to their presence in various biologically active molecules. nih.gov
The synthesis of thiazole derivatives often begins with the reaction of a p-bromoacetophenone with thiourea, catalyzed by iodine, to produce 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate can then undergo further reactions, such as condensation with aromatic aldehydes, to yield a variety of thiazole derivatives. nih.gov For instance, reacting the intermediate with different substituted aldehydes can produce a series of (E)-4-(4-bromophenyl)-N-(substituted-benzylidene)thiazol-2-amines. The structural confirmation of these compounds is typically achieved through spectroscopic methods like IR, 1H-NMR, and 13C-NMR. nih.gov
Another approach involves the use of 2-bromo-1-(4-bromophenyl)ethanone, which can react with thiosemicarbazide (B42300) derivatives to form thiazolium bromide salts. helsinki.fi These reactions are often carried out in solvents like ethyl acetate at room temperature. helsinki.fi
The synthesis of pyrimidine derivatives can be achieved through the condensation of α,β-unsaturated ketones with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov The α,β-unsaturated ketone precursors are themselves synthesized via Claisen-Schmidt condensation of an appropriate ketone and aldehyde. nih.gov Another method involves the reaction of chalcones with guanidine (B92328) nitrate in the presence of neutral alumina (B75360) under microwave irradiation to form amino-pyrimidines. rjptonline.org These synthetic strategies allow for the creation of a diverse library of pyrimidine-based compounds derived from a this compound precursor. nih.govrjptonline.org
Table 1: Selected Thiazole and Pyrimidine Derivatives
| Compound Name | Molecular Formula | Starting Materials | Reference |
| 4-(4-bromophenyl)thiazol-2-amine | C9H7BrN2S | p-bromoacetophenone, thiourea | nih.gov |
| 4-(4-Bromophenyl)‑2‑[2‑(3‑chlorophenyl)hydrazinyl]thiazol‑3‑ium bromide | C15H12Br2ClN3S | 2-bromo-1-(4-bromophenyl)ethanone, thiosemicarbazide derivative | helsinki.fi |
| 5,7-bis(4-chlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | C19H11Cl2N3OS | α,β-unsaturated ketone, 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate | nih.gov |
Preparation of Benzimidazole- and Imidazolidinedione-derived Compounds
The synthesis of benzimidazole derivatives from this compound precursors often involves the reaction of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. A common method is the condensation of o-phenylenediamine with a substituted benzaldehyde, which can be catalyzed by various reagents, including pentafluorophenylammonium triflate (PFPAT) at room temperature. samipubco.com The reactivity in these syntheses can be influenced by the electronic nature of the substituents on the benzaldehyde, with electron-withdrawing groups often leading to higher yields and shorter reaction times. samipubco.com
For example, novel benzimidazole derivatives have been synthesized by reacting 2-aminobenzimidazole (B67599) with substituted piperazines. mdpi.com Another route involves the acid-catalyzed condensation of o-phenylenediamine with thioglycolic acid to form 2-(mercaptomethyl)benzimidazole, which can then be coupled with various bromo-N-substituted acetamides. nih.gov
Imidazolidinedione derivatives can be synthesized through multi-step procedures. One approach involves the coupling of a suitable building block with a diamine, followed by removal of protecting groups and reaction with an alkyl chloride. The imidazolidinedione ring is then formed using paraformaldehyde and potassium carbonate. nih.gov These methods allow for the creation of complex molecules with potential applications in medicinal chemistry. nih.govmdpi.com
Table 2: Selected Benzimidazole and Imidazolidinedione Derivatives
| Compound Name | Molecular Formula | Key Reagents | Reference |
| 2-[(1H-Benzimidazol-2-yl)methanesulfinyl]-N-(4-bromophenyl)acetamide | C16H14BrN3O2S | 2-(mercaptomethyl)benzimidazole, 2-bromo-N-(4-bromophenyl)acetamide | nih.gov |
| 2-(4-bromophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | C19H20BrFN4 | 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline, 4-bromobenzaldehyde | nih.gov |
| Bis-cyclic imidazolidine-4-one derivative | C36H62N8O4 | Phenylalanine building block, p-phenylenediamine, hexanoyl chloride | nih.gov |
Polymer Chemistry and Materials Science Applications
Role as Precursor in Polymer Synthesis
The bifunctional nature of bis(4-bromophenyl) sulphide, with reactive bromine atoms at the para positions, makes it a candidate for step-growth polymerization reactions to form aromatic polymer backbones.
A significant application of this compound derivatives is in the synthesis of Poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance.
Research has established reaction conditions for preparing Poly(1,4-phenylene sulphide) directly from the thermolysis of bis(4-bromophenyl) disulfide (BBD), a close derivative of the subject compound. researchgate.net Early studies demonstrated that heating BBD in a boiling quinoline/pyridine solvent mixture could yield PPS. researchgate.net The presence of copper powder was found to influence the reaction, and in its absence, BBD was almost quantitatively recovered, indicating its crucial role in facilitating the polymerization. researchgate.net
Further investigations identified more improved and effective reaction conditions. researchgate.net High-quality PPS with a melting temperature of approximately 280 °C was successfully obtained by heating BBD in the presence of reducing agents like zinc metal or with sodium carbonate. researchgate.net The most effective results were achieved when a catalytic amount of potassium iodide (KI) was added to a mixture of zinc and BBD. researchgate.net The resulting polymers are semicrystalline and soluble in 1-chloronaphthalene, exhibiting properties comparable to commercially available PPS. researchgate.net In contrast, heating bis(4-chlorophenyl) disulfide under similar conditions only produced a low molecular weight polymer, while bis(4-fluorophenyl) disulfide was stable and did not react, highlighting the specific reactivity of the bromo-derivative. researchgate.net
| Reagents | Solvent | Temperature | Result | Reference |
|---|---|---|---|---|
| BBD, Copper Powder | Quinoline/Pyridine | Boiling | PPS formation | researchgate.net |
| BBD, Zinc Metal | Not specified | Heating | PPS with Tm ~280 °C | researchgate.net |
| BBD, Sodium Carbonate | Not specified | Heating | PPS with Tm ~280 °C | researchgate.net |
| BBD, Zinc Metal, KI (catalytic) | Not specified | Heating | "Best results" for PPS synthesis | researchgate.net |
| BBD, Magnesium Metal | Not specified | Heating | Low molecular weight polymer | researchgate.net |
The synthesis of poly(thioarylene)s, including PPS, often proceeds through a condensation polymerization mechanism. In reactions involving cyclic disulfide oligomers and dihaloaromatic compounds, the reactivity of the halogen atom plays a key role in kinetic control. researchgate.net For instance, diiodo monomers had to be used in a 4% excess to achieve the highest molecular weight polymers, whereas equivalent molar amounts of dibromo monomers were sufficient. researchgate.net This suggests that the carbon-iodine bond is more reactive under these polymerization conditions than the carbon-bromine bond.
The polymerization involving BBD likely proceeds through a mechanism where the disulfide bond is cleaved, and subsequent substitution reactions occur. The necessity of a reducing agent like zinc or a catalyst like copper suggests the formation of reactive intermediates. researchgate.net The lower reactivity of chloro-derivatives and the inertness of fluoro-derivatives indicate that the ease of carbon-halogen bond cleavage is a critical kinetic factor in the propagation of the polymer chain. researchgate.net Some studies propose that fluorinated diiodo or dibromo monomers exhibit much lower reactivities toward a thiyl radical substitution reaction, which results in the formation of only low molecular weight polymers. researchgate.net
While this compound is a key precursor for polyphenylene sulfides, its direct role in the synthesis of aromatic polysulfones and polyetherimides is not prominently documented in the reviewed literature. The synthesis of these polymers typically follows different chemical pathways. Aromatic polysulfones are often prepared from monomers already containing the sulfone (-SO₂) moiety, such as 4,4′-difluorodiphenylsulfone. Polyetherimides are generally synthesized through the polycondensation of an aromatic dianhydride with an aromatic diamine.
Poly(p-phenylene sulfide) (PPS) and its Analogues
Functional Polymer Design via this compound Derivatives
Derivatives of this compound can be employed not only as primary monomers but also as strategic components for designing functional polymers, particularly for controlling polymer chain ends.
A key strategy in functional polymer design is the precise control of the groups at the chain termini, which can dictate the polymer's processing behavior and its ability to be used in more complex architectures like block copolymers. Bis(4-bromophenyl) disulfide has been successfully used as an end-capping agent to create α,ω-dihalogenated (telechelic) poly(phenylene sulfide)s. murraystate.edu
In this approach, a soluble precursor, poly(2,6-dimethyl-1,4-phenylenesulfide) (PMPS), is synthesized, and bis(4-bromophenyl) disulfide is introduced as the end-capping agent. murraystate.edu The oxidative polymerization process allows the bis(4-bromophenyl) disulfide to react at the ends of the growing polymer chains. murraystate.edu This reaction effectively terminates the chains and installs a 4-bromophenyl group at each end, resulting in a high degree of end-functionalization. murraystate.edu This method provides a facile route to telechelic PPS derivatives that can be used for further chemical modifications or to build more complex polymer structures. murraystate.edu
High-Performance Materials Research
This compound and its related disulfide precursor, bis(4-bromophenyl) disulfide, are significant starting materials in the synthesis of high-performance polymers, most notably poly(p-phenylene sulfide) (PPS). researchgate.net The resulting polymers are recognized for their exceptional combination of properties, making them subjects of extensive research for demanding applications. researchgate.netqub.ac.uk
Polymers derived from this compound precursors, such as PPS, are semi-crystalline thermoplastics known for their outstanding thermal stability. researchgate.netqub.ac.uk Research has established that PPS synthesized directly from bis(4-bromophenyl) disulfide can achieve a melting temperature (Tm) of approximately 280°C. researchgate.net The glass transition temperature (Tg) for PPS is typically observed around 92°C. researchgate.net These thermal characteristics contribute to the material's high continuous-use temperature and dimensional stability.
The mechanical properties of these polymers are robust, positioning them as competitive engineering materials. qub.ac.uk Unfilled PPS typically exhibits high tensile strength and modulus. Furthermore, its mechanical performance can be significantly enhanced through the incorporation of reinforcing fillers, such as carbon fibers or carbon nanotubes (CNTs). qub.ac.ukmdpi.com The addition of multi-walled carbon nanotubes (MWCNTs) has been shown to markedly increase the tensile modulus and strength of the PPS matrix. qub.ac.uk For example, incorporating MWCNTs can increase the tensile modulus by up to 36% and the tensile strength by up to 14%. qub.ac.uk This research highlights the potential to create high-strength composites for structural applications. mdpi.com
Table 2: Selected Thermal and Mechanical Properties of Poly(p-phenylene sulfide) (PPS) and its Composites
| Property | Unfilled PPS (Typical Values) | PPS with 8 wt% MWCNT |
|---|---|---|
| Melting Temperature (Tm) | ~280°C researchgate.net | Not significantly altered |
| Glass Transition Temp (Tg) | ~92°C researchgate.net | Not significantly altered |
| Tensile Modulus | 2.6 - 3.8 GPa qub.ac.uk | Up to 36% increase qub.ac.uk |
The inherent properties of polymers like PPS, synthesized from this compound precursors, make them highly suitable for applications in electronics and protective coatings. researchgate.net The material's high thermal stability allows it to withstand soldering temperatures and operate reliably in high-temperature electronic environments. Its excellent chemical resistance protects components from a wide range of solvents and corrosive agents. qub.ac.uk
Furthermore, PPS possesses inherent flame retardancy and excellent electrical insulating properties. This combination is highly desirable for manufacturing connectors, sockets, and encapsulants for electronic components. In the realm of coatings, its thermal stability and resistance to chemical attack make it an ideal choice for creating durable, protective layers on metal components used in aggressive industrial environments, such as in the oil and gas or chemical processing industries. researchgate.net
The synthesis of polymers from precursors like this compound allows for the production of materials with specific molecular weights and architectures, which are primary determinants of a polymer's rheological properties. The flow behavior of the polymer in its molten state is critical for processing operations such as injection molding, compression molding, and extrusion. researchgate.net
By controlling the polymerization conditions, the resulting polymer can be tailored to have the desired melt viscosity and elasticity for specific fabrication techniques. For instance, achieving a high molecular weight linear PPS is crucial for applications requiring good mechanical strength, and this directly influences its melt processing characteristics. researchgate.net The ability to produce a polymer that can be easily quenched from a melt to an amorphous state, which can then be crystallized in a controlled manner through annealing, demonstrates a sophisticated level of rheological and morphological control essential for producing high-precision molded parts with low crystallinity surfaces. researchgate.net This control over the polymer's flow properties is fundamental to its successful application as a high-performance engineering plastic.
Coordination Chemistry and Catalysis
Bis(4-bromophenyl) sulphide as a Ligand Precursor
The utility of this compound in coordination chemistry primarily lies in its potential to be converted into sophisticated ligands. The inherent functionalities—the sulfur bridge and the bromo-substituents—are key to its role as a ligand precursor.
The general approach involves the chemical modification of the aryl rings to introduce stronger donor groups. The bromine atoms on this compound are particularly useful for this purpose, as they can be readily converted into other functional groups through well-established organometallic reactions. For instance, conversion of the bromo groups to phosphino, amino, or other coordinating moieties can transform the parent molecule into a multidentate ligand. The resulting ligands can exhibit a range of coordination modes, including chelation, where multiple donor atoms from the same ligand bind to a central metal ion.
The sulfur atom in the diaryl sulfide (B99878) backbone can play several roles in the resulting metal complexes:
Direct Coordination: The sulfur atom can bind directly to the metal center, although this is more common when the sulfur is part of a chelate ring.
Structural Backbone: More frequently, the sulfide group acts as a rigid or semi-rigid linker between the coordinating groups on the phenyl rings, influencing the geometry and stability of the resulting metal complex.
Electronic Modification: The sulfur atom can influence the electronic properties of the ligand and, consequently, the reactivity of the metal center it is coordinated to.
The development of sulfur-containing ligands is a dynamic area of research, with applications ranging from catalysis to materials science. Diaryl sulfides provide a robust platform for creating ligands with tailored steric and electronic properties.
While there are no specific literature reports on the direct synthesis of phenanthroline ligands from this compound, a plausible synthetic route can be proposed based on established synthetic methodologies for phenanthroline derivatives. Phenanthrolines are important N-donor ligands in coordination chemistry, and their halogenated derivatives are valuable precursors for further functionalization.
A potential multi-step synthesis could involve the following key transformations:
Nitration: Introduction of nitro groups ortho to the sulfur bridge on the phenyl rings of this compound.
Reduction: Conversion of the nitro groups to amino groups.
Skraup Synthesis or Friedländer Annulation: Cyclization of the resulting diamine with a suitable three-carbon unit (e.g., glycerol in the Skraup synthesis) to form the central pyridine ring of the phenanthroline core.
This sequence would theoretically lead to a dibrominated phenanthroline derivative, where the bromine atoms are retained on the outer rings. The resulting halogenated phenanthroline could then be used as a ligand itself or be further modified via the bromine atoms. A generalized scheme for the synthesis of substituted phenanthrolines from brominated precursors is well-documented and often involves palladium-catalyzed cross-coupling reactions to introduce aryl or other groups at the halogenated positions researchgate.netrsc.org.
Table 1: Potential Synthetic Steps for a Halogenated Phenanthroline Ligand from this compound
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Bis(4-bromo-2-nitrophenyl) sulphide |
| 2 | Reduction of Nitro Groups | Fe/HCl or H₂, Pd/C | Bis(2-amino-4-bromophenyl) sulphide |
| 3 | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Dibromo-phenanthroline derivative |
This hypothetical pathway illustrates how this compound could serve as a starting material for complex heterocyclic ligands.
Catalytic Applications of Derivatives
Derivatives of this compound are anticipated to find applications in both homogeneous and heterogeneous catalysis. The ability to introduce catalytically active functionalities or to use the molecule as a building block for catalytic materials is key to its potential in this field.
Ligands play a crucial role in homogeneous catalysis, modulating the activity, selectivity, and stability of metal catalysts. By converting the bromo groups of this compound into phosphine groups (—PR₂), it is possible to create phosphine-sulfide ligands. Such ligands are of interest in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis nih.govacs.orgnih.gov.
For example, a bis(diphenylphosphino) derivative of this compound could be synthesized via a reaction with diphenylphosphine or its lithium salt. The resulting ligand could then be used in conjunction with a palladium precursor to form an active catalyst for reactions such as:
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.
Heck-Mizoroki Coupling: Formation of C-C bonds between aryl halides and alkenes.
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.
C-S Coupling Reactions: Formation of C-S bonds, leading to the synthesis of other diaryl sulfides nih.govorganic-chemistry.org.
The performance of the catalyst would be influenced by the specific structure of the ligand, including the nature of the substituents on the phosphorus atoms and the geometry imposed by the sulfide backbone.
Table 2: Examples of Palladium-Catalyzed Reactions where Derived Ligands Could be Applied
| Reaction Name | Reactants | Product | Potential Role of Derived Ligand |
| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid | Biaryl | Stabilize Pd(0) and facilitate oxidative addition/reductive elimination |
| Heck-Mizoroki Coupling | Aryl Halide + Alkene | Substituted Alkene | Control regioselectivity and catalyst lifetime |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Aryl Amine | Promote efficient reductive elimination of the C-N bond |
The modular nature of the synthesis of such ligands from this compound would allow for the fine-tuning of the catalyst's properties for specific applications.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Diaryl sulfides can be used as precursors for the synthesis of nano-structured catalytic materials. For instance, this compound could be employed in the synthesis of metal sulfide nanoparticles or supported catalysts.
One potential application is in the preparation of supported palladium catalysts. The diaryl sulfide moiety can be incorporated into a polymer or a covalent organic framework (COF), which then serves as a support for palladium nanoparticles nih.gov. The sulfur atoms within the support can help to stabilize the nanoparticles and prevent their aggregation, leading to a more active and durable catalyst.
Another possibility is the use of this compound in the synthesis of bimetallic sulfide nanoparticles. For example, co-decomposition of this compound with metal precursors could yield nano-catalysts with unique electronic and catalytic properties. Such materials are of interest in a variety of catalytic applications, including hydrogenation, oxidation, and C-C coupling reactions. The presence of bromine in the precursor could also allow for post-synthetic modification of the catalyst surface.
Recent research has highlighted the use of copper ferrite (CuFe₂O₄) nanoparticles as catalysts for the synthesis of diaryl sulfides, demonstrating the importance of nano-structured materials in C-S bond formation nanomaterchem.comnanomaterchem.com. While not directly using this compound as a precursor, this work underscores the synergy between nanomaterials and sulfide chemistry.
Biological and Pharmaceutical Research
Anticancer and Antiproliferative Activities of Bis(4-bromophenyl) sulphide Derivatives
Derivatives incorporating the bromophenyl moiety have demonstrated significant potential as anticancer agents. Their efficacy has been explored through various studies, including in vitro cytotoxicity assays against several human cancer cell lines and investigations into their structure-activity relationships.
In Vitro Cytotoxicity Studies against Cancer Cell Lines (e.g., HepG2, MCF-7, A549)
A number of studies have evaluated the cytotoxic effects of bromophenyl-containing derivatives against prominent cancer cell lines such as HepG2 (human liver cancer), MCF-7 (human breast cancer), and A549 (human lung cancer).
One study synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and tested their anticancer activity against the MCF-7 cell line using the Sulforhodamine B (SRB) assay. nih.gov Among the synthesized compounds, derivative p2 was identified as the most active against this cell line, with its performance being comparable to the standard drug, 5-fluorouracil. nih.gov
In another research effort, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were assessed. The brominated compound, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) , showed pronounced cytotoxic effects against HepG2 and A549 cells, with IC₅₀ values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. mdpi.com Its chlorinated counterpart, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) , also displayed cytotoxicity, particularly against A549 cells with an IC₅₀ value of 6.3 ± 2.5 μM. mdpi.com
Furthermore, a series of bromophenol hybrids with N-containing heterocyclic moieties were designed and evaluated. Several of these compounds exhibited significant inhibitory activity against a panel of cancer cell lines, including A549 and HepG2. nih.gov
| Compound/Derivative | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 | IC₅₀ | 3.8 ± 0.5 μM | mdpi.com |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 | IC₅₀ | 3.5 ± 0.6 μM | mdpi.com |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 | IC₅₀ | 6.3 ± 2.5 μM | mdpi.com |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 | IC₅₀ | 11 ± 3.2 μM | mdpi.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 | Most active in series, comparable to 5-fluorouracil | nih.gov |
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For bromophenyl derivatives, research has indicated that specific structural modifications can significantly influence their cytotoxic potency.
In the study of benzofuran (B130515) derivatives, the introduction of a bromine atom into the structure was confirmed to increase the cytotoxic potential. mdpi.com The enhanced biological activity of the brominated compound (8) compared to its chlorinated analog (7) was also attributed to the presence of a methoxy (B1213986) group, which may affect the compound's polarity and bioavailability. mdpi.com
SAR studies were also performed on dual aromatase and sulfatase inhibitors, including ortho-halogenated (Br) derivatives of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate . nih.gov These studies involved various structural modifications, such as relocating the halogen atom, introducing additional halogens, and replacing different functional groups to identify more potent inhibitors. nih.gov For bromophenol hybrids, the nature of the N-containing heterocyclic moieties was found to be a key determinant of their anticancer activity. nih.gov
Antimicrobial Potential
Derivatives containing the bromophenyl scaffold have been extensively investigated for their ability to combat microbial growth, showing promise against a range of bacteria and fungi.
Antibacterial Efficacy Studies
The antibacterial properties of various bromophenyl derivatives have been demonstrated against both Gram-positive and Gram-negative bacteria.
A study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives found that replacing a chlorine atom with a more lipophilic bromine atom was intended to enhance antimicrobial effects. mdpi.com One of the synthesized compounds, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (compound 6) , showed moderate activity against the Staphylococcus aureus ATCC 6538 strain with a Minimum Inhibitory Concentration (MIC) value of 250 µg/mL. mdpi.com
In another study, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated. Compound p2 showed promising potential against S. aureus and E. coli with MIC values of 16.1 µM for both. nih.gov Compound p4 was potent against B. subtilis (MIC = 28.8 µM). nih.gov
Additionally, N-(4-bromophenyl)furan-2-carboxamide and its derivatives were synthesized and tested against clinically isolated drug-resistant bacteria. The parent compound, N-(4-bromophenyl)furan-2-carboxamide (compound 3) , exhibited excellent activity against extensively drug-resistant (XDR) pathogens, showing the highest zone of inhibition (18 mm) against Carbapenem-resistant Acinetobacter baumannii (CRAB) at a 50 mg concentration. nih.gov
| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Source |
|---|---|---|---|---|
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (6) | Staphylococcus aureus | MIC | 250 µg/mL | mdpi.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Staphylococcus aureus | MIC | 16.1 µM | nih.gov |
| Escherichia coli | MIC | 16.1 µM | nih.gov | |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p4) | Bacillus subtilis | MIC | 28.8 µM | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide (3) | CRAB | Zone of Inhibition | 18 mm (at 50 mg) | nih.gov |
Antifungal Activities
The antifungal potential of bromophenyl derivatives has also been a subject of research, with several compounds showing efficacy against clinically relevant fungal strains.
In the evaluation of 4-(4-bromophenyl)-thiazol-2-amine derivatives, compound p6 displayed significant antifungal activity against Candida albicans with a MIC of 15.3 µM, while compound p3 was most potent against Aspergillus niger with a MIC of 16.2 µM. nih.gov The activity of these compounds was comparable to the standard antifungal drug fluconazole. nih.gov
Another study synthesized novel 1,2,4-triazole (B32235) derivatives, specifically 1-[[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptoacetyl]-4-alkyl/aryl-3-thiosemicarbazides and their cyclized 1,3,4-thiadiazole (B1197879) analogs. These compounds were tested against a panel of fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. The tested compounds inhibited fungal growth at MIC values ranging from 4 to 8 μg/mL. tandfonline.com
| Compound/Derivative | Fungal Strain | Activity Metric | Value | Source |
|---|---|---|---|---|
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p6) | Candida albicans | MIC | 15.3 µM | nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p3) | Aspergillus niger | MIC | 16.2 µM | nih.gov |
| 1,2,4-Triazole and 1,3,4-Thiadiazole derivatives | Microsporum gypseum | MIC | 4-8 µg/mL | tandfonline.com |
| Microsporum canis | MIC | 4-8 µg/mL | tandfonline.com | |
| Trichophyton mentagrophytes | MIC | 4-8 µg/mL | tandfonline.com | |
| Trichophyton rubrum | MIC | 4-8 µg/mL | tandfonline.com | |
| Candida albicans | MIC | 4-8 µg/mL | tandfonline.com |
Antioxidant Properties of Derivatives
Several studies have explored the antioxidant capabilities of bromophenyl-containing compounds. The ability of these molecules to scavenge free radicals is a key aspect of their therapeutic potential.
The antioxidant effects of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Among the tested compounds, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (compound 6) demonstrated the best antioxidant activity, with a DPPH inhibition rate of 16.75 ± 1.18%. mdpi.com This was followed by N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (compound 5) , which showed a DPPH inhibition of 4.70 ± 1.88%. mdpi.com
In a different study, transition metal complexes of 4-(4-bromophenyl)-2,2'-bipyridine (BPBP) were prepared and screened for antioxidant properties. nih.govresearchgate.net While the BPBP ligand itself showed insignificant antioxidant activity, its iron (II) and cobalt (II) complexes demonstrated promising free radical scavenging activity, which was found to be significantly higher than the reference drug used in the study. nih.govresearchgate.net
Additionally, new methylated and acetylated bromophenol derivatives were designed and synthesized. The results showed that compounds 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate were effective in ameliorating H₂O₂-induced oxidative damage and ROS generation in HaCaT keratinocytes. nih.gov
Role as Pharmaceutical Intermediates and Building Blocks
This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules for the pharmaceutical industry. Its stable chemical structure and the reactivity of its bromine and sulfur functional groups make it a valuable precursor in multi-step organic syntheses.
Building Blocks for Drug Synthesis (e.g., Sulfonamide-based antibiotics)
This compound is a key starting material in the synthesis of certain therapeutic agents, most notably in the production of sulfone-based drugs. A prominent example is its role as a precursor in the synthesis of Bis(4-aminophenyl) sulfone, a compound more commonly known as Dapsone. google.comgoogle.comnih.gov Dapsone is a well-established antibacterial agent, primarily used in the treatment of leprosy and other mycobacterial diseases. google.comnih.gov
The synthetic pathway from this compound to Dapsone involves a critical oxidation step. In this process, the sulfide (B99878) linkage in this compound is oxidized to a sulfone group, yielding Bis(4-bromophenyl) sulfone. google.com This transformation is a pivotal intermediate step. Subsequently, the bromine atoms on the phenyl rings are substituted with amino groups to produce the final active pharmaceutical ingredient, Dapsone. google.comnih.gov This multi-step synthesis highlights the utility of this compound as a fundamental building block for constructing more complex and biologically active molecules.
While Dapsone is technically a sulfone, its mechanism of action and classification often place it within the broader context of sulfonamide-type drugs due to its structural similarities and antibacterial properties. nih.gov The synthesis of Dapsone from this compound provides a clear and significant example of its application as a foundational molecule in the production of important chemotherapeutic agents.
Table 1: Synthesis Pathway from this compound to Dapsone
| Step | Reactant | Intermediate/Product | Key Transformation |
| 1 | This compound | Bis(4-bromophenyl) sulfone | Oxidation of the sulfide to a sulfone |
| 2 | Bis(4-bromophenyl) sulfone | Bis(4-aminophenyl) sulfone (Dapsone) | Substitution of bromine with amino groups |
Applications in Specialty Resins for Pharmaceutical Use
This compound also holds potential as a monomer for the synthesis of specialty polymers, such as poly(arylene sulfide)s and polythioethers, which have emerging applications in the biomedical and pharmaceutical fields. worldscientific.comresearchgate.netpatsnap.com These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. worldscientific.comresearchgate.net
In the pharmaceutical industry, specialty resins can be utilized in various applications, including as excipients in drug formulations, for controlled drug release, and in the fabrication of medical devices and packaging. pcne.eupurolite.com Poly(arylene sulfide sulfone), a related polymer, has been investigated for use in antibacterial electrospun films for wound dressings, demonstrating the potential of this class of materials in medical applications. worldscientific.comresearchgate.net
The incorporation of this compound into a polymer backbone would impart specific properties to the resulting resin due to its aromatic and sulfur-containing structure. These properties could be tailored for specific pharmaceutical uses, such as enhancing the stability of a drug formulation or controlling the rate of drug delivery. While direct and widespread application of resins synthesized specifically from this compound in pharmaceutical products is not extensively documented in publicly available literature, the known biomedical applications of the broader poly(arylene sulfide) and polythioether polymer families suggest a promising area for future research and development. worldscientific.compatsnap.commdpi.com
Table 2: Potential Pharmaceutical Applications of Resins Derived from this compound
| Application Area | Potential Function of the Resin | Relevant Polymer Class |
| Drug Delivery | Controlled release matrix, protective coating for active ingredients | Poly(arylene sulfide)s, Polythioethers |
| Medical Devices | Components of surgical instruments, implantable devices | Poly(arylene sulfide)s |
| Pharmaceutical Packaging | High-stability packaging for sensitive drugs | Poly(arylene sulfide)s |
| Wound Care | Antibacterial films and dressings | Poly(arylene sulfide sulfone)s |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in determining the structural and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are standard approaches for these investigations, with the choice of basis set being a critical factor for accuracy.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For Bis(4-bromophenyl) sulphide, DFT calculations would reveal the precise three-dimensional arrangement of its atoms, including the C-S-C bond angle and the orientation of the two bromophenyl rings relative to each other.
Furthermore, DFT is used to analyze electronic properties. tandfonline.com Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. researchgate.net These parameters are crucial for understanding the molecule's reactivity, with the energy gap providing information about its kinetic stability and electronic excitation properties. researchgate.net
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations based on first principles, without the use of empirical parameters. The HF method approximates the many-electron wavefunction of a system as a single Slater determinant, providing a foundational understanding of the electronic structure. researchgate.net While often less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is a crucial starting point for more advanced computational techniques. A Hartree-Fock calculation for this compound would yield its optimized geometry and a description of its molecular orbitals.
Basis Set Selection and Validation (e.g., 6-31G(d), 6-311G(d,p))
The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include those from the Pople family, such as 6-31G(d) and 6-311G(d,p).
The 6-31G(d) basis set is a split-valence basis set that includes polarization functions (d-functions) on heavy (non-hydrogen) atoms. These functions allow for more flexibility in describing the shape of electron orbitals, which is important for accurately modeling chemical bonds. The 6-311G(d,p) basis set is more advanced, offering a triple-split valence description and adding polarization functions to both heavy atoms (d) and hydrogen atoms (p). nih.gov This larger basis set generally provides more accurate results at a higher computational cost. nih.gov The selection of a basis set for studying this compound would involve balancing the desired accuracy with computational feasibility, with validation often performed by comparing calculated results to experimental data where available.
Spectroscopic Property Prediction
Computational methods are highly effective at predicting the spectroscopic properties of molecules, providing a valuable tool for interpreting experimental spectra.
Theoretical Infrared Spectroscopy
Theoretical infrared (IR) spectra can be calculated using the results from geometry optimization and frequency calculations at a given level of theory (e.g., DFT with a specific basis set). These calculations predict the vibrational frequencies and intensities of the molecule's normal modes. For this compound, a theoretical IR spectrum would show the expected frequencies for key vibrations, such as C-H stretching of the aromatic rings, C-C ring stretching, C-S stretching, and C-Br stretching. Comparing the calculated spectrum to an experimental one can aid in the assignment of observed absorption bands. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) can be predicted. researchgate.net For this compound, these calculations would estimate the chemical shifts for the chemically distinct hydrogen and carbon atoms on the bromophenyl rings. Such predictions are highly sensitive to the molecular geometry. nih.gov Therefore, accurate geometry optimization is a prerequisite for reliable NMR chemical shift calculations, which can be invaluable for assigning signals in experimental NMR spectra. researchgate.net
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to predict and analyze the behavior of molecules over time. These methods provide insights into the dynamic nature of chemical structures, which is crucial for understanding their physical properties and biological interactions.
Molecular dynamics simulations model the movement of atoms and molecules based on the principles of classical mechanics. By calculating the forces between atoms and integrating Newton's laws of motion, MD simulations can generate a trajectory of a molecule's positions and velocities over a specific period. This allows for the exploration of different conformational states and the study of how the molecule interacts with its environment, such as a solvent or a biological receptor.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, with its two phenyl rings connected by a sulfur atom, a key aspect of its conformational flexibility would be the dihedral angles around the C-S bonds. Understanding the preferred conformations and the energy barriers between them is essential for predicting its shape and how it might bind to a target protein.
Although specific molecular dynamics studies on this compound are not readily found, research on similar diaryl sulfide (B99878) structures often reveals a non-planar, twisted conformation to be the most stable, minimizing steric hindrance between the aromatic rings. The bromine substituents on the phenyl rings would further influence the molecule's size, shape, and electronic properties, which can be precisely modeled through these computational techniques.
In Silico Drug Discovery and Design
In silico methods have become an indispensable part of modern drug discovery and design, offering a rapid and cost-effective way to screen potential drug candidates and predict their biological activity and pharmacokinetic properties. The following subsections detail some of the key computational approaches in this area.
Molecular Docking Studies for Receptor Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as this compound, into the binding site of a target protein or receptor. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand.
The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the strength of the interaction, often represented as a binding energy or a docking score. A lower binding energy typically indicates a more stable complex and a higher binding affinity.
While no specific molecular docking studies featuring this compound have been identified in the available literature, this methodology could be applied to investigate its potential interactions with various biological targets. For instance, diaryl sulfide derivatives have been explored for their inhibitory activity against a range of enzymes and receptors. A hypothetical docking study of this compound would involve identifying a relevant protein target, preparing the 3D structures of both the protein and the ligand, and then using docking software to predict their binding interactions. The results would highlight key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the binding affinity.
Environmental Behavior and Degradation Studies
Environmental Fate and Transport Mechanisms
The environmental fate and transport of a chemical are governed by its physical and chemical properties and its interactions with environmental compartments such as soil, water, and air. service.gov.uk For Bis(4-bromophenyl) sulphide, its mobility and distribution in the environment are influenced by processes like sorption to soil and sediment. mdpi.com
The mobility of a chemical in soil is often predicted using the soil adsorption coefficient (Kd or Koc). chemsafetypro.com A low Kd or Koc value indicates high mobility, meaning the substance is more likely to leach into groundwater or move into surface water bodies. chemsafetypro.com Conversely, a high sorption coefficient suggests the chemical will be less mobile and more likely to remain in the soil or sediment. mdpi.com The sorption of organic compounds is influenced by soil properties, such as organic carbon content, and the chemical's own properties. acs.org For brominated compounds, these interactions are critical in determining their environmental persistence and potential for long-range transport. noaa.gov
Interactive Table: Factors Influencing Environmental Transport
| Factor | Description | Relevance to this compound |
| Soil Sorption (Koc) | A measure of a chemical's tendency to bind to soil organic carbon. Higher values indicate lower mobility. | Data not available, but as a hydrophobic compound, significant sorption is expected. |
| Water Solubility | The maximum amount of a chemical that can dissolve in water. Low solubility often correlates with higher sorption. | Data not available, but likely low due to its structure. |
| Volatility | The tendency of a substance to vaporize. This influences its transport in the atmosphere. | Data not available. |
| Persistence | The length of time a chemical remains in the environment. | Halogenated compounds can be persistent. nih.gov |
Biodegradation Pathways and Biotransformation
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. researchgate.net This process is a crucial mechanism for the removal of xenobiotic compounds from the environment. nih.gov
Microbial Degradation Mechanisms
The microbial degradation of xenobiotic compounds like this compound can occur through various metabolic processes. nih.gov Microorganisms can utilize such compounds as a source of carbon, nitrogen, or sulfur. nih.gov The degradation of complex organic molecules often involves a series of enzymatic reactions that break them down into simpler, less toxic substances. researchgate.net For halogenated compounds, the initial steps of degradation can involve dehalogenation, where the halogen atoms are removed from the aromatic ring. researchgate.net
Several bacterial and fungal species have been identified for their ability to degrade a wide range of pollutants, including halogenated organic compounds. academicjournals.orgnih.gov For instance, strains of Pseudomonas, Bacillus, and various fungi have been shown to degrade pesticides and other persistent organic pollutants. nih.govmdpi.com The degradation pathways can vary depending on the microorganism and the environmental conditions (e.g., aerobic or anaerobic). researchgate.net In the case of sulfur-containing organic compounds, microorganisms can cleave carbon-sulfur bonds, a critical step in their degradation. academicjournals.org For example, some bacteria can utilize endosulfan, an organochlorine pesticide containing a sulfite (B76179) group, as a sole source of carbon and sulfur. academicjournals.org
Enzymatic Biotransformation Processes
The biotransformation of sulfides is often initiated by oxidation reactions catalyzed by specific enzymes. mdpi.com Monooxygenases and peroxidases are key enzymes involved in the oxidation of sulfides to sulfoxides and then to sulfones. mdpi.com For example, cytochrome P450 enzymes and dibenzothiophene (B1670422) monooxygenases found in bacteria and fungi can catalyze these oxidation steps. mdpi.com
The biotransformation of a similar compound, 2-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]-methylthiobenzimidazole, by the fungus Cunninghamella echinulata resulted in a high conversion to its S-sulfur enantiomer without the formation of the sulfone. mdpi.com This highlights the potential for regioselective and stereoselective transformations by microbial enzymes. Flavin-dependent halogenases are another class of enzymes that can act on brominated compounds, although their primary role is in halogenation rather than dehalogenation. acs.org
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photodegradation and hydrolysis.
Photodegradation Kinetics
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The rate of photodegradation can be influenced by factors such as the wavelength of light, the initial concentration of the compound, and the medium in which it is present. mdpi.com
Studies on new brominated flame retardants (NBFRs) have shown that their degradation follows first-order kinetics. mdpi.com The degradation rates were significantly higher under shorter UV wavelengths (180-400 nm) compared to longer wavelengths (400-700 nm). mdpi.com This suggests that the UV portion of the solar spectrum is primarily responsible for the photodegradation of these compounds. mdpi.com The half-life of these brominated compounds, which indicates their persistence against light-induced degradation, varied from a few minutes to over a hundred minutes depending on the specific compound and the light conditions. mdpi.com For instance, the photodegradation of some NBFRs can be significantly faster in certain organic solvents like acetone (B3395972) compared to n-hexane. mdpi.com The primary photodegradation process for some brominated compounds is the nucleophilic reaction of the bromine atom on the benzene (B151609) ring. mdpi.com
Interactive Table: Photodegradation Half-lives of selected NBFRs
| Compound | Wavelength (nm) | Half-life (min) |
| PBBA | 180-400 | 2.31 |
| PBEB | 180-400 | 3.57 |
| PBT | 180-400 | 3.85 |
| HBB | 180-400 | 4.07 |
| Source: mdpi.com |
Hydrolytic Stability Assessments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against hydrolysis is an important factor in its environmental persistence, especially in aquatic systems. While specific studies on the hydrolytic stability of this compound were not found in the search results, related compounds can provide some insight. For example, the ease of hydrolysis of cyclic phenylboronates is influenced by the size and substitution of the heterocyclic ring. researchgate.net Some compounds can exhibit stability under certain pH conditions but may hydrolyze under others. rsc.org A safety data sheet for this compound indicates that it is stable under normal conditions, which suggests a degree of hydrolytic stability. tcichemicals.com
Environmental Impact Assessment Frameworks
Environmental Impact Assessment (EIA) is a systematic process designed to predict and evaluate the potential environmental consequences of a proposed action or project before a decision is made to proceed. The primary goal of an EIA framework is to ensure that environmental considerations are explicitly addressed and incorporated into the decision-making process, alongside technical and economic factors. iaea.org These frameworks provide a structured approach for identifying potential impacts, assessing their significance, and proposing mitigation measures to minimize harm to the environment. iaea.orgbigbuild.vic.gov.au
The EIA process typically involves several key stages, including screening, scoping, impact analysis, mitigation, reporting, and public consultation. iaea.orgtehranconvention.org A crucial component of this process is the characterization of the substance's fate and behavior in the environment, which relies on detailed scientific studies. For a chemical compound like this compound, an EIA would assess its distribution, persistence, mobility, and potential for bioaccumulation and toxicity in various environmental compartments such as soil, water, and air. europa.eu
Regulatory frameworks, such as those established by the OECD (Organisation for Economic Co-operation and Development) or under regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, provide guidelines for the data required for a comprehensive environmental assessment. europa.euoecd.orguninsubria.it These guidelines often mandate studies on degradation (biotic and abiotic), fate and behavior in soil and water, and potential for long-range environmental transport. europa.eu
Detailed Research Findings
Research into the environmental behavior of this compound is sparse. One known reaction is its oxidation to form bis(4-bromophenyl) sulfone. This transformation is a critical step in certain industrial syntheses and indicates a potential degradation pathway in the environment, although the conditions (e.g., presence of specific microorganisms or photochemical activity) under which this might occur naturally are not well-documented.
The assessment of persistence and bioaccumulation is a cornerstone of environmental risk evaluation. canada.cacanada.ca While direct data on the biodegradation of this compound is limited, studies on analogous compounds can offer insights. For instance, research on the structurally similar compound Bis(4-chlorophenyl) sulfone (BCPS) has demonstrated its presence and biomagnification in aquatic ecosystems. A study of Austrian freshwater environments detected BCPS in several fish species and in cormorants, which are fish-eating birds. nih.gov The concentration of BCPS was found to be significantly higher in the liver of cormorants than in their muscle tissue, and its presence in top predators indicates trophic transport and accumulation. nih.gov
The potential for biodegradation of xenobiotic compounds by microorganisms is a key area of research. Various bacteria, such as those from the genus Bacillus, are known to degrade a wide range of complex organic pollutants. nih.gov However, specific studies detailing the microbial degradation of this compound have not been prominently reported.
The following tables summarize the available information pertinent to an environmental assessment of this compound.
Table 1: Environmental Fate and Ecotoxicity Data for this compound
| Parameter | Finding | Source |
| Persistence/Degradability | No specific data available. Not classified as PBT or vPvB. | tcichemicals.com |
| Toxicity | No specific data available. | tcichemicals.com |
| Chemical Transformation | Can be oxidized to bis(4-bromophenyl) sulfone. |
This table is interactive. Click on the headers to sort the data.
Table 2: Bioaccumulation Data for the Analogous Compound Bis(4-chlorophenyl) sulfone (BCPS)
| Organism | Tissue | Concentration Range (ng/g fat) | Mean Concentration (ng/g fat) | Source |
| Freshwater Fish | Whole Body | 1.3 - 9.3 | Not Reported | nih.gov |
| Cormorant | Breast Muscle | 4.3 - 40 | 16.3 | nih.gov |
| Cormorant | Liver | 28 - 86 | 53.5 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Advanced Characterization Techniques in Research
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to characterize various compounds containing the 4'-(4-bromophenyl) moiety, providing insights into bond lengths, bond angles, and intermolecular interactions. researchgate.net While a specific crystal structure for bis(4-bromophenyl) sulphide is not detailed in the provided search results, related structures have been elucidated, demonstrating the utility of this technique in understanding the conformation and packing of such molecules in a crystalline lattice. researchgate.netsemanticscholar.orgiucr.orgresearchgate.netiucr.org
Thermal Analysis Methods (Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Polymer Research
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key thermal analysis techniques used to investigate the thermal properties of materials, including polymers derived from or incorporating this compound. core.ac.ukuq.edu.au TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transition temperatures, and other thermal events. iucr.org These methods are crucial for assessing the suitability of polymers containing the this compound unit for high-temperature applications. researchgate.net
Chromatographic Techniques for Purity and Molecular Weight Distribution (Gel Permeation Chromatography (GPC))
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is an essential technique for characterizing polymers. star-lab.amlcms.cz It separates molecules based on their size in solution, allowing for the determination of the molecular weight distribution of a polymer sample. researchgate.net For polymers synthesized using this compound as a monomer or building block, GPC is used to determine properties like the weight-average molecular mass and the polydispersity index (PDI). researchgate.net This information is critical for understanding how the polymerization process affects the final properties of the material. The technique is also widely used as a clean-up procedure for complex sample extracts before further analysis. star-lab.am
Surface Analysis Techniques (X-ray Photoelectron Spectroscopy (XPS))
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This technique is crucial for evaluating the surface characteristics of materials like this compound), especially in studies involving surface modifications, degradation, or its behavior in thin films and interfaces.
For this compound, XPS analysis would provide detailed information about the elemental composition (Carbon, Sulfur, and Bromine) and their chemical states. The binding energies of the core electrons are sensitive to the chemical environment of the atoms.
Detailed Research Findings:
Sulfur (S 2p): The S 2p core level spectrum is particularly informative. In its unoxidized sulfide (B99878) state (C-S-C), the S 2p peak is expected to appear at a binding energy of approximately 163.5-164.0 eV. mdpi.comresearchgate.net This is a characteristic signature of the sulfide linkage between the two bromophenyl rings. Studies on the electrochemical oxidation of similar diaryl sulfides indicate that the sulfide can be oxidized to a sulfoxide (B87167) (-SO-) and further to a sulfone (-SO2-). mdpi.com This oxidation would be clearly visible in the XPS spectrum as new peaks at higher binding energies. The sulfoxide group typically appears around 164.9 eV, and the sulfone group at a more significant shift, around 168.2 eV. mdpi.com The ability to distinguish between these oxidation states makes XPS a powerful tool for studying the degradation or oxidative stability of this compound.
Bromine (Br 3d & Br 3p): The presence of bromine would be confirmed by the Br 3d or Br 3p peaks. For organobromine compounds, the Br 3p signals have been observed at approximately 181 eV and 189 eV. diva-portal.org The precise binding energy can provide insights into the integrity of the C-Br bond.
Carbon (C 1s): The C 1s spectrum would be composed of multiple peaks corresponding to the different chemical environments of the carbon atoms in the molecule. The main peak, associated with the carbon atoms in the phenyl rings (C-C, C-H), would be normalized to a standard binding energy of 284.7 eV. A distinct shoulder or a separate peak at a slightly higher binding energy would correspond to the carbon atoms directly bonded to the sulfur atom (C-S).
The quantitative aspect of XPS allows for the determination of the atomic concentrations of each element on the surface, verifying the stoichiometry of the compound.
Interactive Data Table of Expected XPS Binding Energies
The following table summarizes the expected core-level binding energies for the primary elements in this compound, based on data from analogous compounds.
| Element | Core Level | Chemical State | Expected Binding Energy (eV) | Reference |
| Sulfur | S 2p | C-S-C (Sulfide) | 163.5 - 164.0 | mdpi.comresearchgate.net |
| Sulfur | S 2p | C-SO-C (Sulfoxide) | ~164.9 | mdpi.com |
| Sulfur | S 2p | C-SO₂-C (Sulfone) | ~168.2 | mdpi.com |
| Bromine | Br 3p | C-Br | 181 - 189 | diva-portal.org |
| Carbon | C 1s | C-C, C-H | 284.7 (Reference) | researchgate.net |
| Carbon | C 1s | C-S | ~285.0 - 285.5 | researchgate.net |
This predictive data, grounded in the analysis of structurally similar materials, underscores the utility of XPS in the advanced characterization of this compound. It provides a framework for identifying the compound, assessing its purity, and investigating its chemical transformations on surfaces.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies and Process Intensification
The development of more efficient, sustainable, and scalable synthetic routes for bis(4-bromophenyl) sulphide and related diaryl sulfides is a primary focus of ongoing research. While traditional methods have been established, emerging trends point towards the adoption of novel methodologies and process intensification techniques to improve yield, reduce waste, and enhance process safety and control.
Future research in this area is expected to explore:
Continuous Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated process control and optimization. nih.gov The application of flow chemistry to the synthesis of diaryl sulfides could lead to higher yields, reduced reaction times, and facile scalability. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. Investigating microwave-assisted protocols for the synthesis of this compound could provide a rapid and efficient alternative to conventional heating methods.
Photocatalysis: Visible-light-promoted cross-coupling reactions represent a green and sustainable approach to C-S bond formation. researchgate.net The development of photocatalytic methods for the synthesis of diaryl sulfides, potentially operating under metal-free conditions, is a promising avenue for future research. researchgate.net
Novel Catalytic Systems: The exploration of new and more efficient catalyst systems, including the use of earth-abundant metals and nanocatalysts, continues to be a significant trend. researchgate.net For instance, NiFe2O4 magnetic nanoparticles have been demonstrated as a reusable heterogeneous nanocatalyst for the synthesis of diaryl sulfides, offering a greener and more economical approach. researchgate.net
Process Intensification (PI): Beyond continuous flow, other process intensification technologies such as spinning disk reactors and HIGEE (high-gravity) technology could be explored to dramatically improve mixing and mass transfer, leading to more efficient and compact chemical processes. aiche.org
Exploration of New Application Domains in Advanced Materials and Nanoscience
While this compound is a known precursor to high-performance polymers like poly(p-phenylene sulfide) (PPS), its potential in other advanced materials and nanoscience applications remains largely untapped. researchgate.net Future research is expected to delve into new domains where the unique properties of this compound and its derivatives can be exploited.
Emerging application areas include:
Organic Electronics: The structural similarity of this compound to compounds used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) suggests its potential as a building block for new organic electronic materials. nbinno.comiucr.org For example, a related compound, bis(4-bromophenyl)-diphenylsilane, is utilized as an intermediate in OLED technology, highlighting the potential for sulfur-containing analogues. nbinno.com The bromine atoms on this compound provide reactive sites for further functionalization to tune the electronic and photophysical properties of the resulting materials. nbinno.com
High-Performance Polymers: Research into novel copolymers and blends incorporating this compound could lead to the development of new high-performance polymers with enhanced thermal stability, chemical resistance, and mechanical properties.
Nanocomposites: The incorporation of this compound or its polymeric derivatives into nanocomposites could yield materials with synergistic properties. For instance, nanocomposites with enhanced thermal, mechanical, or electrical properties could be developed for a range of applications.
Metal-Organic Frameworks (MOFs): The rational design of functional MOFs for applications in gas storage, separation, and catalysis is a rapidly growing field. rsc.orgvcu.edu this compound, with its rigid structure and potential for coordination with metal centers, could be explored as a ligand for the synthesis of novel MOFs with unique properties.
Advanced Computational Modeling for Predictive Research and Rational Design
Advanced computational modeling techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools for predictive research and the rational design of new molecules and materials. While specific DFT studies on this compound are limited, research on analogous compounds provides a framework for future computational investigations.
Future research directions in this area include:
Prediction of Molecular Properties: DFT calculations can be employed to predict a wide range of molecular properties of this compound and its derivatives, including their electronic structure, HOMO-LUMO energy levels, and reactivity descriptors. iucr.orgiucr.org This information can guide the synthesis of new compounds with desired characteristics.
Rational Design of Functional Materials: Computational screening can be used to identify promising candidates for specific applications. For example, DFT can be used to predict the charge transport properties of materials for organic electronics or the binding energies of polysulfides to sulfur host materials in Li-S batteries. researchgate.net This approach can accelerate the discovery of new functional materials based on the this compound scaffold.
Understanding Reaction Mechanisms: Computational modeling can provide valuable insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of more efficient synthetic routes.
Intermolecular Interaction Studies: Hirshfeld surface analysis and energy framework calculations can be used to investigate and quantify intermolecular interactions in the solid state, which is crucial for understanding the crystal packing and physical properties of materials derived from this compound. iucr.orgiucr.org
Table 1: Comparison of Experimental and DFT-Calculated Bond Parameters for a Related Bromophenyl Compound
| Bond | Experimental Bond Length (Å) | DFT Calculated Bond Length (Å) |
| S1-O1 | 1.4273 | 1.58078 |
| S1-Oxygen | 1.4367 | 1.58158 |
| Data for benzyl (B1604629) 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate. |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The intersection of chemistry, biology, and materials science offers exciting opportunities for the development of new functional materials with applications in medicine and biotechnology. While research on the biological activities of this compound itself is scarce, studies on structurally related compounds suggest that this is a promising area for future investigation.
Potential interdisciplinary research avenues include:
Medicinal Chemistry: Derivatives of this compound could be synthesized and evaluated for their biological activities. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown potential as antimicrobial agents. mdpi.com Similarly, 4-(4-bromophenyl)-thiazol-2-amine derivatives have been investigated for their antimicrobial and anticancer properties. nih.gov These studies provide a strong rationale for exploring the therapeutic potential of new compounds derived from this compound.
Bioimaging: The development of novel fluorescent probes for bioimaging is an active area of research. By incorporating fluorogenic moieties, derivatives of this compound could be designed as probes for sensing and imaging biological analytes or processes.
Biomaterials: The synthesis of biocompatible and biodegradable polymers derived from this compound could lead to the development of new materials for drug delivery, tissue engineering, and medical implants.
Sensor Technology: The integration of this compound-based materials into sensor platforms could enable the development of new chemical and biological sensors with high sensitivity and selectivity.
Table 2: Biological Activities of Structurally Related Compounds
| Compound Class | Biological Activity Investigated | Reference |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Antimicrobial, Antioxidant | mdpi.com |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antimicrobial, Anticancer | nih.gov |
| Bis(4-hydroxybenzyl)sulfide | Histone Deacetylase Inhibition, Antitumor | nih.gov |
| Sulfur-containing combretastatin (B1194345) A-4 analogues | Antitubulin, Leishmanicidal | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
